4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a carboxylic acid group and a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the dichloropyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylic acid
- 4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-3-carboxylic acid
Uniqueness
4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-((2,4-Dichloropyrimidin-5-yl)methyl)piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a carboxylic acid group and a 2,4-dichloropyrimidine moiety. Its molecular formula is C12H14Cl2N4O2, with a molecular weight of approximately 391.2 g/mol. The unique structure contributes to its pharmacological profile, influencing its interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains. The presence of the dichloropyrimidine group enhances its effectiveness in inhibiting microbial growth.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .
- Pharmacological Mechanisms : The compound's mechanism of action appears to involve selective binding to serotonin receptors, which may influence its pharmacological effects related to mood and anxiety disorders. Additionally, it has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, suggesting analgesic properties .
Data Table: Biological Activity Overview
Activity Type | Description | IC50 Values |
---|---|---|
Antimicrobial | Effective against various bacterial strains | Not specified |
Anticancer | Inhibits proliferation in cancer cell lines | 0.87–12.91 μM in MCF-7 |
FAAH Inhibition | Increases levels of endogenous lipids involved in pain modulation | Not specified |
Case Studies and Research Findings
- Anticancer Study : A study published in MDPI highlighted that this compound exhibited superior growth inhibition against breast cancer cell lines compared to standard treatments. The compound induced apoptosis and increased caspase activity, indicating its potential as an anticancer agent .
- FAAH Inhibition : Research on FAAH inhibitors has shown that similar compounds can significantly affect pain pathways by modulating lipid signaling. This suggests that this compound may also provide therapeutic benefits in pain management through its action on FAAH .
- Antimicrobial Efficacy : In another study, the compound was tested against various pathogens, demonstrating notable antimicrobial activity that warrants further investigation into its potential as an antibiotic agent.
Properties
Molecular Formula |
C10H12Cl2N4O2 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C10H12Cl2N4O2/c11-8-6(3-14-10(12)15-8)4-16-2-1-13-7(5-16)9(17)18/h3,7,13H,1-2,4-5H2,(H,17,18) |
InChI Key |
RVXWTQJKEAKSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.